tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is a synthetic azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent at the 3-position of the azetidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of neuroprotective agents and other bioactive molecules . Its structural rigidity, conferred by the azetidine ring, enhances binding specificity in drug-receptor interactions. The Boc group improves solubility and stability during synthetic processes, while the 4-chlorophenyl moiety contributes to electronic and steric effects that modulate reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHPTXJQUBESIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A common method involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with 4-chlorobenzyl derivatives:
Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (an azetidinone derivative) by oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using oxidants such as TEMPO with NaClO or H2O2 in microchannel reactors to achieve high yield and purity (up to 92% yield, 99% HPLC purity).
Step 2: Reductive amination of the azetidinone intermediate with 4-chlorobenzylamine or 4-chlorobenzaldehyde derivatives in the presence of sodium triacetoxyborohydride or other mild reducing agents in dichloromethane or tetrahydrofuran solvent systems. The reaction is typically carried out at room temperature overnight, followed by aqueous workup and purification by flash column chromatography.
Step 3: Purification yields the target this compound as an oil or solid with yields ranging from 50% to 70% depending on conditions.
Multi-step Organic Synthesis via Azetidine Ring Construction
An alternative approach involves:
Construction of the azetidine ring by cyclization of appropriate amino alcohol precursors bearing the 4-chlorophenyl substituent.
Protection of the nitrogen atom by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium tert-butoxide or sodium hydride in solvents like THF or DMF.
The overall process includes nucleophilic substitution to introduce the chlorophenyl group, ring closure, and Boc protection to afford the final compound.
Typical Reaction Conditions and Reagents
Representative Yields and Purity Data
Notes on Analytical Characterization
NMR Spectroscopy: ^1H NMR data typically show characteristic signals for the azetidine ring methylene protons (around 4.6–4.9 ppm), aromatic protons of the 4-chlorophenyl group (7.2–7.4 ppm), and tert-butyl methyl protons (1.4–1.5 ppm).
Mass Spectrometry: Confirms molecular weight consistent with C15H18ClNO2.
Chromatography: Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard for purification.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorophenyl group.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
Overview
Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is a compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the azetidine ring and the 4-chlorophenyl substituent, contribute to its diverse applications. This article explores its scientific research applications, providing insights into its chemical properties, biological activities, and case studies.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions due to the electrophilic nature of the azetidine ring. Common reagents include sodium hydride and potassium carbonate in polar aprotic solvents like DMF or THF.
- Oxidation and Reduction Reactions : The azetidine structure allows for oxidation and reduction processes, leading to derivatives with altered biological properties.
Medicinal Chemistry
Research indicates that this compound shows potential as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways relevant to various diseases.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Analogues of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential use in cancer therapy.
- Antimicrobial Properties : Studies indicate that azetidine derivatives possess antimicrobial activity, with some modifications enhancing effectiveness against resistant bacterial strains .
Antitumor Studies
Research on azetidine analogues has shown significant antitumor activity. In one study, compounds similar to this compound exhibited notable efficacy in A549 xenograft models at doses ranging from 1 mg/kg to 5 mg/kg without overt toxicity.
Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of related compounds, demonstrating effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL. This suggests that this compound may share similar properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and 4-chlorophenyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
The following table summarizes key structural and synthetic differences between tert-Butyl 3-(4-chlorophenyl)azetidine-1-carboxylate and its analogs:
Key Observations:
- Electronic and Steric Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, enhancing electrophilicity at the azetidine ring compared to electron-donating groups like morpholinyl or hydroxyethyl .
- Synthetic Yields : Yields vary significantly based on substituent complexity. For instance, Suzuki coupling with 4-chlorophenylboronic acid (69% yield) is less efficient than reactions with pyrazole derivatives (80% yield), likely due to steric hindrance .
- Biological Relevance : Pyrazole-containing analogs (e.g., compound 5h) exhibit improved binding to kinase targets due to additional hydrogen-bonding sites, whereas morpholine derivatives show broader antibacterial activity .
Physicochemical Properties
The table below compares physicochemical parameters:
| Compound Name | Molecular Weight (g/mol) | LogP (Calculated) | TPSA (Ų) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | 279.29 | 3.2 | 45.5 | 0.12 |
| tert-Butyl 3-(4-chlorophenyl)-3-(methoxy-oxoethyl)azetidine-1-carboxylate | 352.23 | 2.8 | 66.7 | 0.08 |
| tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 241.34 | 1.5 | 55.1 | 0.95 |
| tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 201.26 | 0.9 | 60.4 | 1.20 |
Key Observations:
- Lipophilicity : The target compound (LogP 3.2) is more lipophilic than piperazinyl or hydroxyethyl analogs, favoring blood-brain barrier penetration for neuroprotective applications .
- Solubility: Hydrophilic substituents (e.g., hydroxyethyl) significantly enhance aqueous solubility, making them preferable for intravenous formulations .
Biological Activity
Tert-butyl 3-(4-chlorophenyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, combined with the chlorophenyl group, contributes to its reactivity and interaction with biological targets. This article provides an overview of the biological activity associated with this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl group enhances its binding affinity to various biological molecules, which can modulate their activity and lead to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, contributing to its pharmacological profile.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Similar azetidine derivatives have shown promise as anticancer agents due to their ability to interfere with cellular processes. For instance, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Properties : The azetidine structure is associated with antimicrobial activity. Studies suggest that modifications of azetidine derivatives can enhance their effectiveness against resistant bacterial strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Studies : In a study evaluating azetidine analogues, compounds similar to this compound exhibited significant antitumor activity in A549 xenograft models. Doses ranging from 1 mg/kg to 5 mg/kg were administered without overt toxicity, highlighting the potential for therapeutic use .
- Antimicrobial Efficacy : Research on related azetidine derivatives has demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL . This suggests that this compound may possess similar properties.
- Synthesis and Modification : Various synthetic routes have been explored for creating derivatives of this compound, focusing on enhancing its biological activity through structural modifications .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-(phenyl)-azetidine-1-carboxylate | Lacks halogen substituent | Moderate anticancer activity |
| Tert-butyl 3-(4-fluorophenyl)-azetidine-1-carboxylate | Fluorine substituent enhances reactivity | Potential antimicrobial properties |
| Tert-butyl 3-(methyl)-azetidine-1-carboxylate | Simplest form without additional groups | Limited biological activity |
The presence of the chlorophenyl group in this compound enhances its reactivity and potential biological activity compared to simpler azetidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
